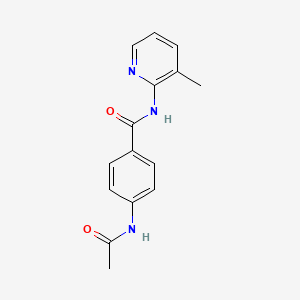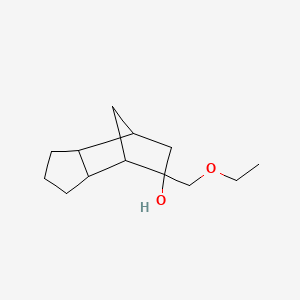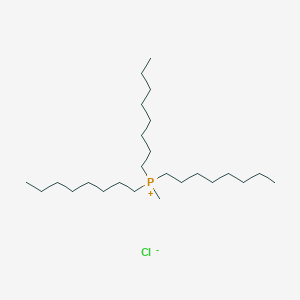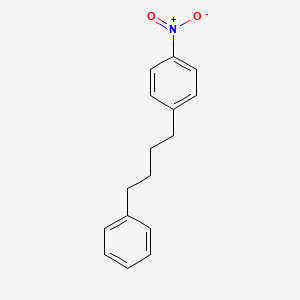
1-Nitro-4-(4-phenylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(4-phenylbutyl)benzene is an aromatic nitro compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a 4-phenylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(4-phenylbutyl)benzene can be synthesized through a multi-step process involving the nitration of 4-(4-phenylbutyl)benzene. The nitration reaction typically involves the use of concentrated sulfuric acid and nitric acid, which act as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: These processes often require specialized equipment to handle the exothermic nature of the reaction and to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-4-(4-phenylbutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide) can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 1-Amino-4-(4-phenylbutyl)benzene.
Oxidation: Benzoic acid derivatives.
Applications De Recherche Scientifique
1-Nitro-4-(4-phenylbutyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(4-phenylbutyl)benzene primarily involves its interactions with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, affecting molecular pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.
1-Nitro-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a 4-phenylbutyl group.
1-Nitro-4-(phenylthio)benzene: Contains a phenylthio group instead of a 4-phenylbutyl group.
Uniqueness: 1-Nitro-4-(4-phenylbutyl)benzene is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties compared to other nitrobenzene derivatives.
Propriétés
Numéro CAS |
41125-34-2 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-nitro-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C16H17NO2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2 |
Clé InChI |
FRBZIPCKMJIBNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


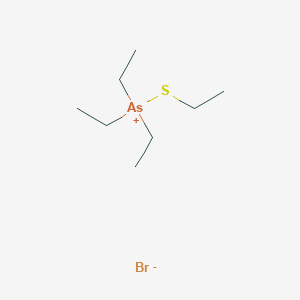
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

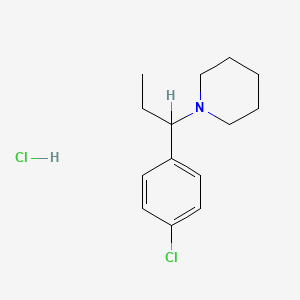
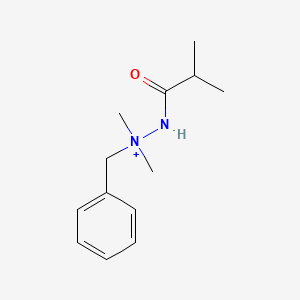
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

